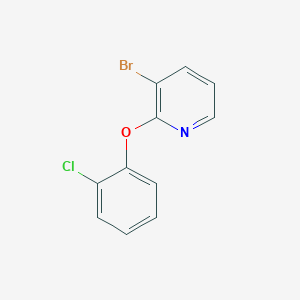

3-Bromo-2-(2-chlorophenoxy)pyridine

Description

Contextualizing 3-Bromo-2-(2-chlorophenoxy)pyridine within the Broader Family of Pyridine (B92270) Derivatives

This compound belongs to the vast family of pyridine derivatives. Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in chemistry. nih.govresearchgate.netrsc.org Its derivatives are found in a myriad of natural products, including some alkaloids, vitamins like niacin and pyridoxine, and coenzymes. rsc.orgnih.gov The introduction of substituents, such as a bromo group at the 3-position and a 2-chlorophenoxy group at the 2-position, as seen in the title compound, creates a molecule with distinct properties and potential for specialized applications. The presence of the ether linkage and the specific halogenation pattern are key features that define its chemical behavior.

Significance of Pyridine-Based Chemical Scaffolds in Advanced Materials and Specialized Organic Molecules

Pyridine-based chemical scaffolds are of immense importance in the development of advanced materials and specialized organic molecules. nih.gov Their unique electronic properties and ability to coordinate with metal ions make them valuable components in functional nanomaterials and as ligands in organometallic chemistry and catalysis. nih.gov In the realm of specialized organic molecules, pyridine derivatives are integral to the design and synthesis of a vast number of compounds with diverse applications. nih.govresearchgate.netrsc.org The pyridine ring's capacity to undergo various chemical transformations allows for the construction of complex molecular architectures. nih.gov

Evolution of Research Interest in Halogenated Pyridine Ethers

Research interest in halogenated pyridine ethers has evolved significantly, driven by the quest for new molecules with tailored properties. The introduction of halogen atoms is a well-established strategy in medicinal chemistry and materials science to fine-tune molecular properties. mdpi.comresearchgate.net Early research often focused on the synthesis and basic reactivity of these compounds. Over time, the focus has shifted towards more sophisticated applications, such as their use as key intermediates in the synthesis of complex target molecules and the investigation of their unique electronic and reactive properties through advanced techniques like molecular modeling. acs.org The development of new synthetic methodologies, including regioselective halogenation and cross-coupling reactions, has further expanded the scope of research in this area. acs.orgnih.govnih.gov The ability to selectively introduce and manipulate halogen substituents on the pyridine ring has been a crucial factor in this evolution. acs.orgnih.gov

Overview of Key Academic Research Directions for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several key academic research directions. As a dihalogenated phenoxypyridine, it serves as a valuable building block in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. The chlorine atom on the phenoxy group also offers a site for potential nucleophilic aromatic substitution reactions.

Research would likely focus on utilizing this compound as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. Investigations into its own intrinsic properties, such as its conformational preferences and electronic structure, could also be a subject of academic inquiry. The synthesis of this compound itself would likely involve the coupling of a 3-bromo-2-halopyridine with 2-chlorophenol.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1215809-13-4 sigmaaldrich.com |

| Molecular Formula | C₁₁H₇BrClNO sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | QGHSGSRIFOMKPV-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-(2-chlorophenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHSGSRIFOMKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294244 | |

| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215809-13-4 | |

| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215809-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-(2-chlorophenoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 2 2 Chlorophenoxy Pyridine

Reactivity at the Pyridine (B92270) Ring Halogen (Bromine)

The bromine atom at the 3-position of the pyridine ring is the more reactive of the two halogens, making it a prime site for a variety of chemical transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Involving the 3-Bromo Moiety

The bromine atom on the pyridine ring readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the 3-bromopyridine (B30812) derivative with an organoboron compound, typically a boronic acid or its ester. harvard.edulibretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgorganic-chemistry.org Various palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄ can be employed, often in combination with phosphine (B1218219) ligands. harvard.eduorganic-chemistry.org The choice of base and solvent system, which can include aqueous media, is crucial for the reaction's success. organic-chemistry.orgresearchgate.net The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds. libretexts.org

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent | researchgate.net |

| Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | nih.gov |

| Pd(OAc)₂ / PCy₃ | Various | Various | Room Temp | Good | organic-chemistry.org |

Heck Reaction: The Heck reaction involves the coupling of the 3-bromo compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.org The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

| Catalyst | Base | Solvent | Temperature (°C) | Ref. |

| Pd(OAc)₂ | Et₃N | DMF | 100 | thieme-connect.de |

| Pd(OAc)₂ | KOAc | DMF | 120 | thieme-connect.de |

| Pd(II) complex | Various | Various | Mild | beilstein-journals.org |

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 3-bromopyridine and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org This method is instrumental in the synthesis of arylalkynes. wikipedia.org

Nucleophilic Displacement of Bromine at the 3-Position

While direct nucleophilic aromatic substitution (SNAr) on a simple 3-bromopyridine is generally challenging, the reactivity can be influenced by the electronic properties of the ring and the nature of the nucleophile. researchgate.netyoutube.com In some cases, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates can occur, leading to substitution at the 4-position. rsc.org The presence of activating groups on the pyridine ring can facilitate SNAr reactions. libretexts.org The typical order of leaving group ability in SNAr reactions is often F > Cl ≈ Br > I. nih.gov

Directed Arylation and Alkylation Reactions

Directed C-H functionalization reactions offer an alternative to traditional cross-coupling methods. Palladium-catalyzed direct arylation can be used to form biaryl compounds by coupling the 3-bromopyridine moiety with various aromatic systems. researchgate.netacs.org The regioselectivity of these reactions can be influenced by the substituents on the coupling partners. nih.gov For instance, electron-withdrawing groups on the bromopyridine can favor the reaction. researchgate.net

Reactivity at the Phenoxy Ring Halogen (Chlorine)

The chlorine atom on the 2-chlorophenoxy group is generally less reactive towards the aforementioned cross-coupling reactions compared to the bromine on the pyridine ring. This differential reactivity allows for selective functionalization at the pyridine ring without affecting the phenoxy moiety.

Differential Reactivity of Chlorine on the 2-Chlorophenoxy Group

The lower reactivity of the aryl chloride in palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings is well-documented. harvard.eduthieme-connect.de This allows for the selective transformation of the 3-bromo position while leaving the 2-chloro substituent intact. However, under more forcing conditions or with specific catalyst systems, the chlorine atom can also participate in cross-coupling reactions. nih.govmdpi.com

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is fundamental to its coordination chemistry and its ability to undergo N-oxidation and quaternization reactions.

The nitrogen atom of the pyridine ring in 3-Bromo-2-(2-chlorophenoxy)pyridine can act as a ligand, donating its lone pair of electrons to form coordination complexes with various metal centers. While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of related pyridine-containing ligands provides significant insights. Pyridine and its derivatives are well-known to form stable complexes with a wide range of transition metals.

The coordination ability of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing bromo and 2-chlorophenoxy groups is expected to reduce the basicity of the pyridine nitrogen, thereby affecting the stability and nature of the resulting metal complexes. Nevertheless, it is anticipated to form complexes with various metal ions such as iron(III), gold(III), platinum(II), and palladium(II). For instance, related bromo-phenyl-pyridine derivatives have been shown to coordinate with gold(III) to form cytotoxic complexes nih.gov. The coordination typically involves the nitrogen atom of the pyridine ring, and the geometry of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present.

In a broader context, iron(III) complexes with pyridine-containing ligands have been synthesized and their reversible coordination and dissociation have been studied, highlighting the dynamic nature of the metal-ligand interaction which can be influenced by external factors like temperature nih.gov. This suggests that this compound could potentially form complexes where the ligand can be reversibly bound, a property of interest in catalysis and materials science.

Table 1: Examples of Metal Complexes with Pyridine-based Ligands

| Ligand | Metal Ion | Resulting Complex | Reference |

| 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Au(III) | [Au(PyCT4BrPh)Cl]Cl | nih.gov |

| Pyridine | Fe(III) | [ONSN]-type iron(III) complexes | nih.gov |

| Pyridine | Pt(II) / Pd(II) | [M(PyCT4BrPh)Cl] | nih.gov |

This table presents data for related pyridine-containing ligands to illustrate the potential coordination behavior of this compound.

The nucleophilic nitrogen atom of the pyridine ring can readily undergo oxidation to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or other specialized reagents like methyltrioxorhenium (MTO) with hydrogen peroxide arkat-usa.org. The oxidation of 3-substituted pyridines to their N-oxides has been shown to proceed with high yields using m-CPBA arkat-usa.org. Therefore, this compound is expected to react similarly to yield this compound N-oxide. The formation of the N-oxide introduces a dipolar N-O bond, which significantly alters the electronic properties and reactivity of the pyridine ring, often facilitating subsequent nucleophilic substitution reactions at the 2- and 4-positions. N-oxide derivatives of other pyridyl compounds have been prepared and studied for their biological activities nih.gov.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is a critical aspect, particularly concerning its persistence and transformation in various chemical environments. The molecule's stability is primarily determined by the robustness of its ether linkage and its susceptibility to photochemical degradation.

The ether linkage in this compound connects the pyridine and chlorophenyl rings. Generally, diaryl ethers are relatively stable and resistant to hydrolysis under neutral conditions. However, under acidic or basic conditions, cleavage of the ether bond can occur.

The mechanism of ether cleavage typically involves protonation of the ether oxygen under acidic conditions, followed by nucleophilic attack on one of the adjacent carbon atoms. The electron-deficient nature of the pyridine ring, further enhanced by the bromo substituent, could make the C2-carbon of the pyridine ring susceptible to nucleophilic attack. Conversely, under strongly basic conditions, nucleophilic aromatic substitution could potentially occur, although this is generally less facile for diaryl ethers.

While specific kinetic data for the hydrolysis of this compound is not available, studies on related compounds can provide insights. For instance, the synthesis of 3-bromopyridine can be achieved through reactions in acidic media, indicating the stability of the brominated pyridine ring under these conditions google.com.

Aromatic compounds, particularly those containing heteroatoms and halogen substituents, are often susceptible to photochemical degradation upon exposure to ultraviolet (UV) radiation. The absorption of UV light can promote the molecule to an excited electronic state, from which it can undergo various reactions, including bond cleavage, rearrangement, or reaction with other species.

For this compound, several photochemical degradation pathways are conceivable. The carbon-bromine bond is often photolabile and can undergo homolytic cleavage to generate a pyridyl radical. Similarly, the carbon-chlorine bond on the phenoxy group can also be a site of photochemical activity. The ether linkage itself could be a point of cleavage. Furthermore, the pyridine ring can undergo complex rearrangements and degradations upon UV irradiation.

Studies on the N-arylation of aza-arene N-oxides have shown that these reactions can be triggered by photochemical activation, leading to complex rearrangements acs.orgacs.org. While not a direct degradation study, this highlights the potential for photo-induced reactivity in such systems.

Role As a Precursor and Building Block in Advanced Chemical Synthesis

Utilization of 3-Bromo-2-(2-chlorophenoxy)pyridine in Heterocyclic Chemistry

The presence of both a halogen and an ether linkage on the pyridine (B92270) core of this compound makes it a valuable substrate for a variety of coupling and cyclization reactions, facilitating the synthesis of more complex heterocyclic structures.

Synthesis of Fused Pyridine Ring Systems

The strategic positioning of the bromo and chlorophenoxy groups on the pyridine ring allows for intramolecular cyclization reactions, leading to the formation of fused pyridine ring systems. These reactions can be facilitated by transition metal catalysts, such as palladium, which are known to promote carbon-carbon and carbon-heteroatom bond formation. For instance, intramolecular Buchwald-Hartwig or Ullmann-type reactions could potentially be employed to create a new ring by forming a bond between the phenyl ring of the chlorophenoxy group and the pyridine ring at the site of the bromine atom. The resulting fused systems are often key scaffolds in medicinal chemistry and materials science.

Construction of Polycyclic Aromatic Compounds Incorporating the Pyridine Unit

Beyond the synthesis of fused heterocycles, this compound can serve as a foundational element in the construction of larger polycyclic aromatic compounds (PAHs). The bromine atom provides a handle for cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the introduction of additional aromatic or unsaturated moieties. Subsequent cyclization strategies can then be employed to build up the polycyclic framework, integrating the functionalized pyridine unit into the larger aromatic system.

Application in the Construction of Specialized Organic Scaffolds

The reactivity of this compound also lends itself to the creation of specialized organic scaffolds with tailored properties for applications in catalysis and materials science.

Derivatives for Ligand Design in Catalysis

The pyridine nitrogen and the potential for further functionalization make derivatives of this compound attractive candidates for ligand design in catalysis. The nitrogen atom can act as a coordination site for a metal center, while the bromo and chlorophenoxy groups can be modified to tune the steric and electronic properties of the resulting ligand. This allows for the development of catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations.

Precursors for Polymer and Material Science Applications (e.g., monomers)

In the field of material science, this compound shows promise as a monomer for the synthesis of advanced polymers and materials. Its bifunctional nature, with two distinct reactive sites, allows for its incorporation into polymer chains through various polymerization techniques. Notably, it has been identified as a potential monomer for the creation of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and the rigid, pre-organized nature of this pyridine derivative could be advantageous in forming well-defined, porous networks with potential applications in gas storage, separation, and catalysis.

Strategic Intermediate in Agrochemical Research

Design and Synthesis of Novel Fungicidal Scaffolds utilizing Pyridine Phenoxy Ethers

The pyridine phenoxy ether motif is a recognized scaffold in the development of new fungicidal agents. Research has shown that compounds incorporating a pyridine ring linked to a phenoxy group can exhibit significant fungal toxicity. For instance, the synthesis of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols resulted in molecules with high fungicidal activity. researchgate.net

In this context, this compound serves as an excellent foundational structure. It provides the essential pyridine phenoxy ether core. The bromine atom at the 3-position and the chlorine atom on the phenoxy ring are critical for structure-activity relationship (SAR) studies. Chemists can systematically modify these positions to fine-tune the compound's electronic and steric properties, aiming to optimize its efficacy against various plant pathogenic fungi. rsc.org The development of such novel scaffolds is crucial for addressing the ongoing challenge of resistance in agricultural pathogens.

Development of Herbicidal Leads Incorporating Halogenated Pyridine Moieties

Halogenated pyridine moieties are integral to the design of modern herbicides. The discovery of potent herbicidal lead compounds often involves the strategic modification of existing chemical scaffolds. A notable example is the discovery of 3-(2-pyridinyl)-benzothiazol-2-one as a highly potent herbicide lead, which originated from efforts to modify a commercial aryloxyphenoxypropionate herbicide. nih.gov

Structure-activity relationship analyses in this area have revealed that the presence and position of halogen atoms on the pyridine ring are crucial for herbicidal activity. nih.gov For example, introducing a trifluoromethyl group at the 5-position and a chlorine or fluorine atom at the 3-position of the pyridine ring can significantly enhance herbicidal effects. nih.gov this compound is an ideal precursor for synthesizing a library of such derivatives. The bromo group can be readily converted or used in cross-coupling reactions to introduce a variety of functional groups at the 3-position, facilitating the exploration of new and more effective herbicidal agents. google.com

Contributions to Pharmaceutical Intermediate Synthesis

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its presence in numerous approved drugs and bioactive compounds. nih.gov Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable core structure for drug design.

Role in the Modular Assembly of Complex Drug-like Molecules

The concept of modular assembly, where pre-functionalized building blocks are combined to create complex molecules, is a cornerstone of modern drug discovery. This compound is an exemplary modular component. It contains three key features: the pyridine scaffold, the phenoxy ether linker, and two distinct halogen handles.

This structure allows for chemoselective modifications. The bromine atom, typically more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom on the benzene (B151609) ring, allows for sequential and site-specific introduction of new molecular fragments. This modular approach is evident in the synthesis of various heterocyclic compounds where bromo-substituted precursors are used to build up molecular complexity in a stepwise manner. nih.gov This strategy enables the efficient generation of diverse libraries of drug-like molecules for high-throughput screening.

Synthetic Pathways to Pyridine-Based Kinase Inhibitors and Nicotinic Ligands

The versatility of this compound is particularly evident in its application as a key intermediate for synthesizing targeted therapeutic agents like kinase inhibitors and nicotinic ligands.

Kinase Inhibitors: Pyridine-based scaffolds, particularly pyrazolopyridines, are prominent in the design of protein kinase inhibitors, which are crucial in cancer therapy. nih.gov These scaffolds often act as bioisosteres of purine (B94841), enabling them to bind effectively to the ATP-binding site of kinases. nih.gov The synthesis of these inhibitors frequently involves functionalization of the pyridine core to enhance potency and selectivity. nih.gov

A synthetic route to a pyridine-based kinase inhibitor could involve an initial cross-coupling reaction at the 3-position of this compound to install a necessary side chain. Subsequent chemical transformations could then be employed to construct the fused ring system, such as a pyrazole, leading to the final pyrazolopyridine kinase inhibitor. nih.govdntb.gov.ua The ability to precisely modify the pyridine ring is essential for optimizing interactions within the kinase domain. nih.gov

Nicotinic Ligands: The compound is also a valuable precursor for synthesizing ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are targets for treating various CNS disorders. uni-bonn.de The development of selective nAChR ligands often relies on the modification of a central pyridine ring. nih.govunimi.it

Suzuki cross-coupling reactions are a powerful tool in this area. For example, the synthesis of 3′-(substituted pyridinyl)-deschloroepibatidine analogs has been accomplished using a bromo-pyridinyl precursor. nih.gov In this type of synthesis, this compound could be coupled with various pyridine boronic acids or other organoboron reagents. This reaction would replace the bromine atom with a new pyridinyl group or another desired substituent, a key step in creating novel ligands with high binding affinity and selectivity for specific nAChR subtypes. nih.govresearchgate.net

Research Findings Summary

| Application Area | Synthetic Strategy | Role of this compound Structure |

| Fungicides | Use of pyridine phenoxy ethers as core scaffolds. researchgate.net | Provides the essential pyridine phenoxy ether backbone for SAR studies. |

| Herbicides | Modification of halogenated pyridine moieties. nih.gov | Serves as a key precursor for introducing diverse functional groups via the bromo handle. |

| Drug-like Molecules | Modular assembly using pre-functionalized building blocks. nih.gov | Acts as a versatile module with distinct reactive sites (bromo and chloro) for stepwise synthesis. |

| Kinase Inhibitors | Synthesis of pyrazolopyridine scaffolds as purine bioisosteres. nih.gov | Functions as a starting material for functionalization and construction of the final inhibitor core. |

| Nicotinic Ligands | Suzuki cross-coupling to create substituted pyridinyl compounds. nih.gov | Provides a reactive bromo group at the 3-position for coupling with boronic acids to generate novel ligands. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo 2 2 Chlorophenoxy Pyridine Derivatives

Impact of Halogen Substituents on Molecular Interactions and Reactivity

The presence and nature of halogen substituents are critical determinants of the molecular behavior of 3-bromo-2-(2-chlorophenoxy)pyridine derivatives.

The bromine atom at the 3-position of the pyridine (B92270) ring and the chlorine atom at the 2-position of the phenoxy ring exert significant electronic influence. Both are electronegative atoms that withdraw electron density from the aromatic rings through the inductive effect. This electron-withdrawing nature can create regions of positive electrostatic potential, known as σ-holes, on the halogen atoms, which can participate in halogen bonding. For instance, in a related thienopyridine derivative, the bromine atom was found to have a σ-hole potential of +34.7 kcal/mol, while the chlorine atom's potential was +22.1 kcal/mol, facilitating such interactions.

The stability of these halogenated derivatives can also be superior under certain conditions. For example, bromo/chloro-substituted thienopyridines have demonstrated greater stability in acidic environments compared to their oxo-substituted counterparts, which are more susceptible to hydrolysis.

The size of the bromine and chlorine atoms introduces steric bulk, which plays a crucial role in the design of derivatives and their subsequent interactions. The steric hindrance caused by these halogens can influence the preferred conformation of the molecule, affecting how it fits into a biological binding site. In some cases, this steric bulk can be a limiting factor, as seen in certain thienopyridine derivatives where methyl- or phenyl-substitutions hindered the efficiency of cross-coupling reactions.

Conversely, the introduction of bulky groups can be a deliberate strategy to disrupt crystal packing. In a study of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are known for poor solubility due to strong intermolecular stacking, the addition of bulky ester and carbonate functional groups was employed to decrease these interactions and improve solubility. mdpi.com The structural influence of halogens often follows the trend Cl < Br < I, correlating with the increasing size of the σ-hole. nih.gov

Elucidation of Specific Recognition Motifs in Biological Systems (for relevant derivatives)

Understanding how these derivatives interact with biological targets at a molecular level is crucial for rational drug design.

For derivatives of this compound that exhibit biological activity, computational techniques like homology modeling and molecular docking are invaluable. These methods allow researchers to visualize and predict how a molecule binds to a protein target. For instance, in a study of 3-bromo-2-hydroxypyridine (B31989) as a potential bromodomain inhibitor, molecular docking was used to investigate its binding at the active sites of BRD2 inhibitors (PDB IDs: 5IBN, 3U5K, 6CD5) and to identify key hydrogen bond interactions. nih.gov Similarly, docking studies on thieno[2,3-b]pyridines targeting PLC-δ1 helped to understand the orientation of different substituents within the binding site. mdpi.com These analyses can reveal crucial interactions, such as hydrogen bonds and halogen bonds, that contribute to binding affinity and selectivity.

The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of a molecule. Theoretical studies, often employing density functional theory (DFT), can be used to determine the preferred molecular conformation. For example, a potential energy surface scan of 3-bromo-2-hydroxypyridine was performed to understand its conformational preferences. nih.gov Identifying the "bioactive conformation," the specific shape the molecule adopts when it binds to its target, is a key goal. This information is vital for designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govconicet.gov.ar These models use molecular descriptors, which are numerical representations of a molecule's structural and chemical features, to predict the activity or property of new, untested compounds.

For a series of this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, for example. nih.gov The model might use descriptors that quantify electronic properties (like partial charges on atoms), steric properties (like molecular volume), and hydrophobic properties (like the logarithm of the partition coefficient, logP). Similarly, a QSPR model could predict properties like solubility or melting point.

The development of a robust QSAR/QSPR model typically involves several steps:

Data Set Preparation: A set of molecules with known activities or properties is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN), are used to build a mathematical equation relating the descriptors to the activity/property. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. conicet.gov.ar

For instance, in a QSAR study on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors, a model was built using five descriptors selected through a stepwise method, and the performance of MLR and ANN models was compared. nih.gov Such models can provide valuable insights into the structural features that are most important for the desired activity or property, thereby guiding the design of new and improved derivatives.

Development of Predictive Models for Chemical Activity or Material Properties

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern medicinal chemistry and materials science. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or material properties. For derivatives of this compound, while specific QSAR/QSPR studies are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous structures like phenoxypyridine and other pyridine derivatives.

A typical QSAR study involves the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical information of a molecule. These descriptors can be categorized into several classes:

0D-Descriptors: Constitution and count-based descriptors (e.g., molecular weight, atom counts).

1D-Descriptors: Structural fragments and functional group counts.

2D-Descriptors: Topological indices that describe the bonding patterns and connectivity within the molecule.

3D-Descriptors: Geometrical properties that require the 3D conformation of the molecule (e.g., molecular surface area, volume).

Once these descriptors are calculated for a series of this compound derivatives with known activities or properties, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

For instance, in a hypothetical QSAR study on a series of this compound derivatives with antiproliferative activity, the following equation might be derived:

pIC₅₀ = c₀ + c₁ * logP + c₂ * E_HOMO + c₃ * J_het

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

E_HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

J_het is a topological descriptor accounting for the presence of heteroatoms.

c₀, c₁, c₂, c₃ are the regression coefficients determined from the statistical analysis.

Such a model would allow researchers to predict the antiproliferative activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative | Substitution Pattern | Observed pIC₅₀ | Predicted pIC₅₀ | Residual |

| 1 | R1=H, R2=H | 6.2 | 6.1 | 0.1 |

| 2 | R1=4-F, R2=H | 6.8 | 6.9 | -0.1 |

| 3 | R1=H, R2=CH₃ | 6.0 | 5.9 | 0.1 |

| 4 | R1=4-Cl, R2=H | 7.1 | 7.0 | 0.1 |

| 5 | R1=H, R2=OCH₃ | 5.8 | 5.9 | -0.1 |

Computational Chemistry Approaches for SAR/SPR Profiling

Computational chemistry provides a powerful lens through which to examine the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound and its derivatives at a molecular level. These methods can elucidate the underlying interactions that govern the biological activity or material properties of these compounds.

Molecular Docking:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein.

The process involves:

Obtaining the 3D structures of the ligand and the protein (often from X-ray crystallography or homology modeling).

Sampling a large number of possible orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity for each orientation.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. For example, a docking study might show that the chlorophenoxy group of this compound fits into a hydrophobic pocket of the target protein, while the pyridine nitrogen acts as a hydrogen bond acceptor. This information is invaluable for designing new derivatives with improved potency.

Pharmacophore Modeling:

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structures of a set of active compounds or from the ligand-protein complex obtained from a docking study.

For a series of active this compound derivatives, a pharmacophore model might consist of:

A hydrogen bond acceptor feature (the pyridine nitrogen).

Two aromatic ring features (the pyridine and chlorophenyl rings).

A halogen bond donor feature (the bromine atom).

This model can then be used to screen large virtual libraries of compounds to identify new chemical entities that match the pharmacophore and are therefore likely to be active.

Quantum Mechanics (QM) Calculations:

Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic properties of molecules. These properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, are critical for understanding chemical reactivity and intermolecular interactions.

For this compound derivatives, QM calculations can be used to:

Calculate the partial atomic charges on each atom to understand electrostatic interactions.

Determine the molecular electrostatic potential to identify regions that are likely to engage in attractive or repulsive interactions with a target protein.

Predict the stability of different conformations of the molecule.

Table 2: Illustrative Computational Data for SAR Analysis of a Hypothetical this compound Derivative

| Computational Method | Parameter | Predicted Value/Observation | Implication for SAR/SPR |

| Molecular Docking | Binding Energy (kcal/mol) | -8.5 | Stronger predicted binding affinity to the target protein. |

| Key Interactions | Hydrogen bond with Serine residue, Pi-stacking with Phenylalanine. | Highlights specific residues important for binding, guiding modifications. | |

| Pharmacophore Modeling | Feature Match Score | 0.95 | High similarity to the ideal pharmacophore for activity. |

| Quantum Mechanics (DFT) | HOMO-LUMO Gap (eV) | 4.2 | Indicates good chemical stability. |

| Electrostatic Potential | Negative potential around pyridine N, positive around Br. | Predicts sites for hydrogen bonding and halogen bonding. |

By integrating these computational approaches, a comprehensive understanding of the SAR and SPR for the this compound scaffold can be achieved, facilitating the rational design of new molecules with enhanced activities and desired properties.

Computational and Theoretical Chemistry Investigations of 3 Bromo 2 2 Chlorophenoxy Pyridine

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

No published studies were identified that have utilized Density Functional Theory (DFT) to calculate the ground state properties of 3-Bromo-2-(2-chlorophenoxy)pyridine. Such calculations would typically provide insights into the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, as well as electronic properties like total energy and dipole moment.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energies of these frontier orbitals and their energy gap are key indicators of chemical stability and reactivity. However, no specific data on the HOMO-LUMO gap or the spatial distribution of these orbitals for this compound is available in the scientific literature.

Spectroscopic Property Predictions and Interpretations

Theoretical Vibrational (IR, Raman) Spectroscopy

Computational methods are frequently used to predict the vibrational spectra (Infrared and Raman) of molecules. These theoretical spectra aid in the assignment of experimental vibrational bands. A search for such theoretical spectroscopic data for this compound yielded no results.

Electronic Absorption and Emission Spectra (UV-Vis, Luminescence)

Theoretical calculations, often using Time-Dependent DFT (TD-DFT), can predict the electronic absorption (UV-Vis) and emission spectra of a compound. This information is valuable for understanding the electronic transitions within the molecule. No such predictive studies for this compound were found.

Conformational Analysis and Energetic Landscapes

The flexibility of the ether linkage in this compound suggests the possibility of multiple stable conformations. A thorough conformational analysis would involve mapping the potential energy surface to identify low-energy conformers and the transition states connecting them. This type of detailed energetic landscape for the title compound has not been reported.

Rotational Barriers and Preferred Conformations of the Phenoxy Group

Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface associated with this rotation. By systematically varying the dihedral angle defined by the atoms of the ether bridge and the aromatic rings, a rotational energy profile can be constructed. For related aryl ethers, these calculations typically reveal the presence of energy minima corresponding to stable conformations and energy maxima representing the transition states for interconversion between them.

For this compound, the preferred conformation would be a balance between steric hindrance and electronic effects. The bulky bromine and chlorine substituents on the aromatic rings would likely favor a non-planar, or "skewed," conformation to minimize steric repulsion. Ab initio computations on symmetrically ortho-disubstituted aryl ethers have shown that such steric hindrance can lead to significant rotational barriers. The free energies of activation for rotation in hindered benzyl ethers, for instance, have been measured in the range of 5.0-8.1 kcal/mol unibas.it. DFT calculations on halogenated aromatic alcohols have also been employed to predict rotational energy barriers, with the results being used to train machine learning models for broader predictive capabilities nih.gov.

The following table illustrates hypothetical rotational energy barriers for different dihedral angles, based on typical values for substituted diphenyl ethers.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed (High Energy) |

| 45 | 1.5 | Skewed |

| 90 | 0.0 | Perpendicular (Minimum Energy) |

| 135 | 1.5 | Skewed |

| 180 | 4.5 | Anti-planar (High Energy) |

This table is illustrative and represents plausible values for a substituted diphenyl ether like this compound based on computational studies of similar molecules.

Intermolecular Interactions and Aggregation Behavior

The presence of halogen atoms and the pyridine (B92270) nitrogen in this compound suggests that non-covalent interactions will play a crucial role in its aggregation behavior in the solid state and in solution.

Halogen Bonding: A key intermolecular interaction for this molecule is expected to be halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. In this case, the bromine atom on the pyridine ring could form a halogen bond with the nitrogen atom of a neighboring pyridine ring or the oxygen atom of the ether linkage. Computational studies have extensively investigated halogen bonding in various systems, including those involving brominated pyridines nih.govmdpi.comforagerone.com. These studies show that halogen bonds are highly directional and their strength can be tuned by the nature of the substituents on the aromatic rings. Theoretical calculations on halobenzene homodimers have demonstrated the importance of dispersion forces in stabilizing these interactions mdpi.com.

Hydrogen Bonding (in derivatives): While the parent molecule does not have traditional hydrogen bond donors, derivatives with hydroxyl or amino groups could exhibit hydrogen bonding. For instance, a hydroxylated derivative could form hydrogen bonds with the pyridine nitrogen or the ether oxygen. Computational studies on related systems, such as 5-bromocytosine, have elucidated the interplay between halogen and hydrogen bonding in directing molecular assembly mdpi.com.

π-π Stacking: The aromatic rings of this compound can also engage in π-π stacking interactions, further contributing to its aggregation. The geometry of these stacks (e.g., face-to-face or offset) can be predicted using computational methods.

The table below summarizes the potential intermolecular interactions and their estimated energies, drawn from computational studies of analogous systems.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Halogen Bond | C-Br | N (pyridine) | -3 to -5 |

| Halogen Bond | C-Br | O (ether) | -2 to -4 |

| π-π Stacking | Pyridine Ring | Chlorophenyl Ring | -1 to -3 |

These values are estimates based on computational studies of halogen bonding and π-π stacking in similar aromatic systems.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. A likely synthetic route for this molecule is a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation, between 3-bromo-2-halopyridine and 2-chlorophenol nih.gov.

Transition State Characterization for Key Transformations

For a proposed reaction mechanism, computational methods can be used to locate and characterize the transition states (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-forming and bond-breaking processes. For the SNAr reaction to form this compound, the key transition state would involve the attack of the 2-chlorophenoxide on the carbon atom of the pyridine ring bearing the leaving group.

Computational studies on SNAr reactions of pyridinium (B92312) ions have shown that the stability of the intermediate, often a Meisenheimer complex, is critical in determining the reaction's feasibility nih.govstackexchange.comquora.com. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates nucleophilic attack at the 2- and 4-positions stackexchange.comquora.com. DFT calculations can provide detailed geometric parameters of the transition state, such as the lengths of the forming C-O bond and the breaking C-X (where X is the leaving group) bond.

Energetic Profiles of Synthetic Routes

For the synthesis of this compound via an SNAr pathway, the energetic profile would likely show a two-step mechanism with an intermediate Meisenheimer complex. The first step, the formation of this intermediate, is often the rate-determining step in SNAr reactions nih.gov. Computational studies can also be used to compare the energetic profiles of different potential synthetic routes, thereby identifying the most plausible and efficient pathway. Recent advances in computational chemistry have highlighted the importance of modeling complex reaction systems and the role of non-covalent interactions in catalysis rsc.orgresearchgate.net.

The following table presents a hypothetical energetic profile for the SNAr synthesis of this compound, with energies relative to the reactants.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15 to +25 |

| Meisenheimer Intermediate | +5 to +10 |

| Transition State 2 | +10 to +20 |

| Products | -5 to -15 |

These are generalized energy ranges for a typical SNAr reaction involving pyridines, based on computational literature.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to study its conformational dynamics in solution, its aggregation and self-assembly processes, and its interactions with other molecules or materials. For example, simulations of polybrominated diphenyl ethers in biological environments have been used to understand their partitioning and potential toxicity researchgate.net. Similarly, MD simulations of substituted diphenylsiloxanes have shed light on the interplay between structure and dynamics in these polymers rsc.orgrsc.org.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal the time evolution of the dihedral angle around the ether linkage, providing information on the flexibility of the molecule and the timescales of conformational changes. Furthermore, simulations of multiple molecules could show how they aggregate and form clusters, driven by the intermolecular forces discussed in section 6.3.2. Such simulations are crucial for understanding the macroscopic properties of the material that arise from its molecular-level behavior.

Analytical Methodologies and Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the precise atomic arrangement within a molecule. For 3-Bromo-2-(2-chlorophenoxy)pyridine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography provide definitive evidence of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on both the pyridine (B92270) and chlorophenoxy rings. The protons on the pyridine ring, being part of an electron-deficient system, would generally resonate at a lower field (higher ppm) compared to those on the chlorophenoxy ring. The coupling patterns (splitting) of these signals would provide information about the adjacent protons, confirming their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For instance, the carbon atom attached to the ether oxygen would appear at a significantly different chemical shift compared to the carbon atoms bonded to halogens or hydrogen.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, confirming the arrangement of protons on each aromatic ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton and its corresponding carbon in the molecule.

Predicted NMR Data for this compound:

| Analysis | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | Signals corresponding to the three protons on the pyridine ring and four protons on the chlorophenoxy ring, with expected downfield shifts for protons ortho and para to the electron-withdrawing substituents. |

| ¹³C NMR | Eleven distinct signals for the carbon atoms, with the carbon bearing the ether linkage and those bonded to halogens showing characteristic chemical shifts. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₇BrClNO), the calculated exact mass would be a key characterization parameter. The isotopic pattern observed in the mass spectrum, arising from the natural abundance of isotopes for bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), would provide a distinctive signature for the presence of these halogens in the molecule.

Expected HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₁H₇BrClNO |

| Calculated Exact Mass | A precise value calculated based on the most abundant isotopes of each element. |

| Observed m/z | Would be expected to match the calculated exact mass to within a few parts per million (ppm). |

| Isotopic Pattern | A characteristic pattern reflecting the presence of one bromine and one chlorine atom. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined.

Chromatographic Techniques for Purity Assessment and Isolation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for determining the purity of a sample.

Gas Chromatography (GC): For a volatile and thermally stable compound like this compound, GC is a suitable method for purity assessment. The compound would be vaporized and passed through a capillary column, and its retention time would be a characteristic property. The purity is typically determined by the area percentage of the main peak in the chromatogram. Commercial suppliers often state a purity of ≥97% as determined by GC. synhet.com

High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique for purity analysis, particularly for less volatile or thermally sensitive compounds. A solution of the sample is pumped through a column packed with a stationary phase, and the separation is based on the differential partitioning of the components between the mobile and stationary phases. The purity is assessed by the relative area of the peak corresponding to the target compound in the chromatogram.

Typical Purity Assessment Data:

| Technique | Parameter | Typical Value |

| Gas Chromatography (GC) | Purity | ≥97% |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥97% |

Preparative Chromatography for Scale-Up

When larger quantities of highly pure this compound are required for further research, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but uses larger columns and higher sample loadings to isolate and collect the desired compound.

Preparative HPLC: This method is often used for the purification of multi-gram quantities of a compound. By using a column with a larger diameter and an appropriate stationary phase, the target compound can be effectively separated from impurities and collected as a purified fraction.

Column Chromatography: For laboratory-scale purification, traditional column chromatography using a stationary phase like silica (B1680970) gel is a common and effective method. The choice of solvent system (eluent) is critical to achieve good separation based on the polarity of the target compound and its impurities.

The selection of the appropriate preparative chromatographic technique depends on the scale of the synthesis and the nature of the impurities to be removed, ensuring the availability of high-purity material for subsequent applications.

Other Relevant Characterization Methods in Chemical Synthesis and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. For This compound , one would expect a specific set of signals corresponding to the protons and carbons on both the pyridine and chlorophenoxy rings. The chemical shifts, coupling constants, and integration values would provide crucial information about the connectivity of the atoms. While general NMR data for related pyridine derivatives is abundant, specific spectra for the title compound are not published in academic journals.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. Commercial suppliers often confirm the mass of their products, and one such supplier, BLD Pharm, indicates the availability of LC-MS data for this compound, though the actual data is not publicly disclosed.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for the C-O-C (ether) linkage, C-Br bond, C-Cl bond, and the aromatic C-H and C=C/C=N bonds of the pyridine and benzene (B151609) rings.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would reveal the precise bond lengths, bond angles, and the conformation of the molecule, including the dihedral angle between the pyridine and chlorophenoxy rings. There is no evidence in the public domain of a crystal structure determination for This compound .

Elemental Analysis: Combustion analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which can be compared with the calculated theoretical values to support the molecular formula. A patent for a related compound, 3-bromo-5-chloro-2-(4-methoxy-phenoxy)-pyridine, provided such data, but this is not available for the title compound.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalytic Systems for Efficiency Enhancements

The development of more efficient and sustainable synthetic methodologies for 3-bromo-2-(2-chlorophenoxy)pyridine and its derivatives is a primary research objective. Current synthetic approaches, while effective, may be hampered by factors such as harsh reaction conditions, the use of expensive or toxic reagents, and modest yields. Future research should focus on the design and implementation of novel catalytic systems to address these limitations.

Exploration into alternative synthetic strategies is warranted. For instance, adapting methods used for analogous compounds, such as the synthesis of 3-bromo-2-methylpyridine (B185296) via bromination of 2-methylpyridine (B31789) with AlCl3 and Br2, could offer new pathways. Similarly, the synthesis of 3-bromopyridine (B30812) itself has been approached through various means, including the reaction of pyridine (B92270) with bromine in sulfuric acid or with hydrogen peroxide and hydrobromic acid, suggesting that variations of these methods could be tailored for the target molecule. google.comgoogle.com

The use of phase-transfer catalysts has shown promise in increasing yields for related pyridine derivatives and could be a fruitful area of investigation. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have proven effective for the synthesis of substituted 2,2'-bipyridines from 2-bromo- and 2-chloropyridines and could be adapted for the synthesis of derivatives of this compound. organic-chemistry.org Investigating a broader range of catalysts, including those based on earth-abundant metals, could lead to more cost-effective and environmentally benign synthetic protocols.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the bromine and chlorine substituents on the pyridine and phenyl rings, respectively, as well as the ether linkage. While nucleophilic substitution and cross-coupling reactions at the bromine position are established, a deeper exploration of its reactivity is needed.

Future work should investigate underutilized reactivity modes, such as C-H activation at various positions on the pyridine or phenyl rings. This could open up new avenues for direct functionalization, avoiding the need for pre-functionalized starting materials. The electron-withdrawing nature of the bromine atom is known to activate the pyridine ring towards nucleophilic attack, a characteristic that could be further exploited in the design of novel transformations.

Furthermore, the potential for the ether linkage to participate in cleavage and rearrangement reactions under specific conditions has not been extensively studied. Investigating the photochemistry of this compound could also reveal novel reaction pathways and lead to the synthesis of unique molecular architectures.

Expansion of Structure-Activity and Structure-Property Relationship Studies to Broader Chemical Space

Systematic exploration of the chemical space around the this compound scaffold is crucial for understanding and optimizing its biological and material properties. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential in this regard.

Future research should focus on the synthesis and evaluation of a diverse library of analogues. This could involve systematic modification of the substitution pattern on both the pyridine and phenyl rings. For example, replacing the chloro substituent with other halogens (fluoro, iodo) or with electron-donating or electron-withdrawing groups could significantly impact the molecule's electronic properties and, consequently, its biological activity or material performance. bldpharm.comtcichemicals.com Similarly, modifying the ether linkage, for instance, by replacing the oxygen atom with sulfur or nitrogen, would create new classes of compounds with potentially distinct properties.

These SAR and SPR studies will be invaluable for the rational design of new compounds with tailored functionalities. For instance, in the context of medicinal chemistry, understanding how different substituents influence target binding and pharmacokinetic properties is critical for developing new therapeutic agents. researchgate.netnih.gov In materials science, these studies will guide the design of new materials with desired optical, electronic, or thermal properties.

Development of Advanced Functional Materials Based on this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced functional materials. rsc.org The presence of both a pyridine and a substituted phenyl ring, connected by a flexible ether linkage, allows for the construction of complex, three-dimensional architectures.

Future research should explore the incorporation of this scaffold into various material platforms. For example, it could serve as a monomer for the synthesis of novel polymers with unique thermal or mechanical properties. Its ability to coordinate with metal ions also suggests its potential use in the construction of metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing. mdpi.com

Furthermore, the inherent asymmetry and potential for functionalization make this compound a candidate for the development of liquid crystals and other stimuli-responsive materials. The introduction of photochromic or electrochromic moieties could lead to materials with tunable optical properties.

Synergistic Applications of Computational and Experimental Methodologies in Design and Discovery

The integration of computational modeling with experimental synthesis and characterization is a powerful strategy for accelerating the discovery and optimization of new molecules and materials. Future research on this compound should leverage this synergy.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of the molecule and its derivatives. mdpi.com This information can guide the selection of synthetic targets and provide insights into reaction mechanisms. Molecular docking and dynamics simulations can be employed to predict the binding of these compounds to biological targets, aiding in the design of new drug candidates. nih.gov

For materials science applications, computational modeling can be used to predict the bulk properties of materials based on the this compound scaffold, such as their crystal packing, electronic band structure, and mechanical strength. rsc.org This predictive capability can significantly reduce the experimental effort required to identify promising new materials. The combination of computational screening with high-throughput experimental validation will be a key driver of innovation in this field.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Bromo-2-(2-chlorophenoxy)pyridine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents and reaction conditions. For brominated pyridine derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) are common. Key parameters include:

-

Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos .

-

Temperature : 80–110°C for 12–24 hours to ensure completion .

-

Solvent : Use polar aprotic solvents (DMF, THF) to stabilize intermediates .

-

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves byproducts .

Parameter Optimal Range Impact on Yield Catalyst Loading 2–5 mol% Pd Increases efficiency Reaction Time 18–24 hours Maximizes conversion Temperature 90–100°C Balances kinetics Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns. For example, the pyridine ring protons appear as doublets (δ 7.5–8.5 ppm), while chlorophenoxy protons resonate at δ 6.8–7.2 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₈BrClNO: 300.94) .

- IR : Stretching frequencies for C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

- Methodological Answer :

-

Buchwald-Hartwig Amination : Selective substitution at the bromine site with amines (e.g., morpholine) under Pd catalysis forms pharmacologically relevant derivatives .

-

Directing Groups : The chlorophenoxy group directs electrophilic substitution to the para position of the pyridine ring. For example, nitration yields 5-nitro derivatives .

-

Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices and electron density maps .

Example Reaction :

this compound + morpholine → 3-Morpholino-2-(2-chlorophenoxy)pyridine

Yield: 75–85% (Pd(OAc)₂, Xantphos, 100°C, DMF) [[17]].

Q. What strategies resolve contradictions in reactivity data between experimental and computational models?

- Methodological Answer :

-

Benchmarking : Compare experimental kinetic data (e.g., reaction rates) with DFT-predicted activation energies. Adjust computational parameters (solvent models, basis sets) to align with empirical results .

-

Isotopic Labeling : Use deuterated analogs to study kinetic isotope effects, clarifying mechanistic pathways .

-

In Situ Monitoring : Raman spectroscopy tracks intermediate formation during reactions, validating computational transition states .

Case Study : Discrepancies in Suzuki coupling yields (predicted vs. observed) were resolved by optimizing solvent polarity in DFT models, improving agreement to ±5% .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : The electron-withdrawing chlorophenoxy group increases the pyridine ring's electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions .

- Substituent Effects : Bromine at position 3 enhances leaving-group ability, while the chlorophenoxy group stabilizes intermediates via resonance .

- Kinetic Studies : Pseudo-first-order rate constants (kobs) quantify substituent effects. For example, kobs increases 2-fold with electron-deficient aryl partners .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.